![molecular formula C14H22N2 B14337368 N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine CAS No. 109637-95-8](/img/structure/B14337368.png)
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a tert-butyl group and a dimethyl group attached to the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. Catalysis and green chemistry principles are frequently employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares structural similarities with N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine but differs in its functional groups.
N-tert-Butylmethylamine: Another related compound, differing in its amine structure.
Uniqueness
This compound is unique due to its specific tert-butyl and dimethyl substitutions on the indole ring, which confer distinct chemical and biological properties .
Eigenschaften
109637-95-8 | |
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N-tert-butyl-2,2-dimethyl-3H-indol-1-amine |
InChI |
InChI=1S/C14H22N2/c1-13(2,3)15-16-12-9-7-6-8-11(12)10-14(16,4)5/h6-9,15H,10H2,1-5H3 |
InChI-Schlüssel |
WWVIGYBNJJHUEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2N1NC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.